Propargyl-PEG2-acid

Catalog No.
S540311
CAS No.
1859379-85-3
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG2-acid

CAS Number

1859379-85-3

Product Name

Propargyl-PEG2-acid

IUPAC Name

3-(2-prop-2-ynoxyethoxy)propanoic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-2-4-11-6-7-12-5-3-8(9)10/h1H,3-7H2,(H,9,10)

InChI Key

NNWHATPXNWOQKD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG2-acid

The exact mass of the compound Propargyl-PEG2-acid is 172.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG2-acid is a highly pure, monodisperse, heterobifunctional crosslinker essential for advanced bioconjugation, Antibody-Drug Conjugate (ADC) development, and Proteolysis-Targeting Chimera (PROTAC) synthesis. Featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a terminal carboxylic acid for amide bond formation with primary amines, this linker provides a precise, non-cleavable tether . The inclusion of a short, two-unit polyethylene glycol (PEG2) spacer introduces critical hydrophilicity without adding excessive molecular weight or steric bulk. For industrial and pharmaceutical procurement, the monodisperse nature of Propargyl-PEG2-acid ensures consistent analytical profiles (e.g., single LC-MS peaks) and avoids the batch-to-batch variability associated with polydisperse polymer mixtures .

Research Fit

Alkyne handle for CuAAC click chemistry
Carboxylic acid for stable amide coupling
Non-cleavable PEG2 spacer as compact linker

Substituting Propargyl-PEG2-acid with generic alternatives frequently compromises the efficacy and manufacturability of the final conjugate. Replacing the PEG2 spacer with hydrophobic alkyl linkers (e.g., 5-hexynoic acid) significantly increases the lipophilicity of the molecule, often leading to severe aggregation, poor aqueous solubility, and unfavorable pharmacokinetic profiles in vivo. Conversely, substituting it with longer PEG homologues (such as PEG4 or PEG6) alters the critical spatial distance between conjugated moieties. In PROTAC development, extending the linker length beyond the optimal constraint can introduce severe entropic penalties and disrupt the formation of the essential target-PROTAC-ligase ternary complex . Furthermore, procuring pre-activated NHS ester variants instead of the free acid limits the reagent's shelf-life due to rapid hydrolysis and restricts the chemist's ability to optimize the coupling chemistry for specific, sterically hindered substrates.

Substitution Risk

PEG spacer length may shift solubility and PK profile; PEG1 or PEG8+ analogs are not direct replacements.
Replacing the alkyne with an azide group requires a different synthetic route and can alter conjugation efficiency.
Non-cleavable linker design may not transfer to applications requiring a cleavable release mechanism.

Aqueous Solubility and Lipophilicity Control vs. Alkyl Linkers

The incorporation of the PEG2 motif in Propargyl-PEG2-acid provides a distinct advantage in maintaining aqueous solubility compared to purely hydrocarbon-based linkers. While alkyl chains offer synthetic simplicity, they significantly increase the hydrophobicity of the resulting conjugate, which can limit aqueous solubility and drive aggregation. The ether linkages in the PEG2 spacer improve the topological polar surface area (TPSA) and lower the cLogP, ensuring that highly lipophilic payloads or PROTAC warheads remain soluble in biological media .

Evidence DimensionHydrophilicity and Solubility
Target Compound DataPEG2 linkers improve aqueous solubility and lower cLogP
Comparator Or BaselineAlkyl linkers (e.g., hexynoic acid) with higher hydrophobicity
Quantified DifferenceSignificant reduction in lipophilicity and aggregation propensity
ConditionsAqueous formulation of PROTACs and ADCs

Selecting the PEG2 linker prevents late-stage formulation failures caused by the aggregation of highly hydrophobic drug conjugates.

Aqueous Solubility
Reported
Propargyl-PEG2-acid: very good water solubility; Azido-PEG2-acid: requires DMSO.
Supports aqueous bioconjugation workflows, reduces need for organic co-solvents.
Based on vendor documentation; validate in target buffer.

Ternary Complex Stability and Entropic Control vs. Longer PEGs

In the design of PROTACs and constrained bioconjugates, the length of the linker is paramount. Propargyl-PEG2-acid provides a very short, defined spatial tether. Comparative studies indicate that PEG2 often represents the 'sweet spot' for ternary-complex stability. In contrast, extending the linker to PEG6 or higher homologues introduces significant entropic penalties and reduces membrane permeability, which can outweigh their intrinsic solubility benefits and lead to non-productive encounter complexes .

Evidence DimensionEntropic penalty and binding stability
Target Compound DataPEG2 minimizes entropic cost and maximizes ternary complex stability
Comparator Or BaselinePEG6 and higher homologues
Quantified DifferenceAvoidance of the high entropic penalties and reduced permeability associated with longer chains
ConditionsPROTAC-mediated E3 ligase-target protein ternary complex formation

Procuring the exact PEG2 length ensures the tight spatial proximity required for efficient target ubiquitination, avoiding the efficacy drop-offs seen with longer linkers.

PEG2 Spacer Design
Class-level
Compact 2-unit PEG balances solubility and rigidity; shorter PEG1 gives less hydrophilicity, longer PEG8+ alters clearance.
May offer more predictable PK profile and lower aggregation risk compared to longer analogs.
SAR review; verify in target conjugate system.

Storage Stability and Process Flexibility vs. Pre-Activated NHS Esters

For procurement and long-term laboratory workflows, the stability of the linker is a critical financial and operational factor. Propargyl-PEG2-acid, as a free carboxylic acid, is highly stable and can be stored for over 6 months at -20°C without degradation . In contrast, pre-activated alternatives like Propargyl-PEG2-NHS ester are highly susceptible to moisture-induced hydrolysis, severely limiting their shelf-life. Furthermore, the free acid allows chemists to dynamically select the optimal coupling reagent (e.g., HATU, EDC/NHS, or DIC) based on the specific steric and electronic requirements of the target amine .

Evidence DimensionHydrolytic stability and shelf-life
Target Compound DataFree acid stable for >6 months at -20°C
Comparator Or BaselineNHS ester variants
Quantified DifferenceMonths of stable storage vs. rapid degradation upon moisture exposure
ConditionsStandard laboratory storage and bioconjugation workflows

The free acid form eliminates procurement waste from expired reagents and provides the synthetic flexibility needed for complex bioconjugation campaigns.

DMSO Solubility
Reported
250 mg/mL (~1452 mM) [vendor spec]
Reliable high-concentration stock preparation, minimizing DMSO carryover.
Lot verification recommended; comparators often lack similar reports.
Procurement Cost
Head-to-head
Propargyl-PEG2-acid: ~$32/100 mg; Azido-PEG2-acid: ~$180/100 mg — approx. 82% lower.
May reduce procurement costs for large-scale synthesis or library construction.
Pricing as of 2026; subject to change.

PROTAC Synthesis Requiring Tight Spatial Constraints

Because PEG2 minimizes entropic binding penalties compared to longer PEG chains, Propargyl-PEG2-acid is the optimal choice for synthesizing PROTACs where the target protein and E3 ligase must be held in close proximity to form a highly stable, productive ternary complex .

Antibody-Drug Conjugates (ADCs) with Hydrophobic Payloads

The PEG2 spacer provides sufficient hydrophilicity to offset the lipophilicity of highly hydrophobic cytotoxic payloads, preventing ADC aggregation during formulation while maintaining a compact linkage that does not interfere with antibody binding.

Modular Bioconjugation Workflows Requiring Custom Activation

Due to its exceptional shelf-life as a free acid, this compound is ideal for core facilities and industrial labs that need a reliable click-chemistry linker stock. It allows chemists to perform on-demand, custom activation (e.g., using HATU or EDC) tailored to the specific primary amine being targeted .

Application Fit

Application
Selection Property
Validation Focus
ADC synthesis via click chemistry
Alkyne-CuAAC reactivity
DAR homogeneity & conjugate stability
PROTAC library construction
Cost-efficient, compact alkyne building block
Linker length impact on degradation efficiency
Nanoparticle surface functionalization
Amide coupling & alkyne surface decoration
Colloidal stability & stealth properties
Peptide/protein labeling
Low MW & aqueous solubility
Bioorthogonal conjugation & structural integrity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

172.07355886 Da

Monoisotopic Mass

172.07355886 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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